![molecular formula C19H13BrFN5O2S B2694564 2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 1223845-00-8](/img/structure/B2694564.png)
2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-fluorophenyl)acetamide
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Description
The compound “2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-fluorophenyl)acetamide” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline family . These compounds have been synthesized as potential antiviral and antimicrobial agents . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives can be analyzed using spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy . Unfortunately, specific molecular structure details for the requested compound were not found in the available literature.Scientific Research Applications
Molecular Probes for Adenosine Receptors
Research on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives has identified compounds like SCH 442416 displaying high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). Such compounds have been developed as molecular probes for studying the A2AAR, with modifications allowing for fluorescent labeling and radiolabeling, suggesting potential applications in diagnostic imaging and therapeutic targeting of conditions influenced by adenosine receptor activity (Kumar et al., 2011).
Insecticidal Applications
Derivatives of the related chemical families have been evaluated for insecticidal activity, with studies revealing that compounds incorporating thiadiazole moieties exhibit potent effects against pests like the cotton leafworm, Spodoptera littoralis. This suggests potential agricultural applications for controlling pest populations and protecting crops (Fadda et al., 2017).
Antimicrobial and Anticancer Properties
Several studies have synthesized and tested derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine for antimicrobial and anticancer activities. Compounds in this family have shown promising results against a variety of bacterial strains and cancer cell lines, indicating their potential as leads for the development of new therapeutic agents (Abunada et al., 2008).
properties
IUPAC Name |
2-[[7-(4-bromophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN5O2S/c20-12-1-7-15(8-2-12)25-9-10-26-17(18(25)28)23-24-19(26)29-11-16(27)22-14-5-3-13(21)4-6-14/h1-10H,11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVBBOJHXYPRPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-fluorophenyl)acetamide |
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